molecular formula C24H19N4Na3O8S2 B12738547 Trisodium p-(4,5-dihydro-3-methyl-4-(1-methyl-3-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate CAS No. 53014-12-3

Trisodium p-(4,5-dihydro-3-methyl-4-(1-methyl-3-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12738547
CAS No.: 53014-12-3
M. Wt: 624.5 g/mol
InChI Key: KBFBVKYHSOLVFL-XENDVBMFSA-K
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Description

EINECS 258-294-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Scientific Research Applications

EINECS 258-294-3 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions with biological molecules. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 258-294-3 might be utilized in the production of various chemical products or as an intermediate in chemical synthesis .

Comparison with Similar Compounds

EINECS 258-294-3 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with related chemical structures or functional groups. The uniqueness of EINECS 258-294-3 lies in its specific chemical properties and applications, which distinguish it from other compounds. Some similar compounds might include those used in similar industrial or research applications .

Properties

CAS No.

53014-12-3

Molecular Formula

C24H19N4Na3O8S2

Molecular Weight

624.5 g/mol

IUPAC Name

trisodium;4-[3-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]but-1-enyl]-5-oxidopyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C24H22N4O8S2.3Na/c1-14(22-16(3)26-28(24(22)30)18-7-11-20(12-8-18)38(34,35)36)4-13-21-15(2)25-27(23(21)29)17-5-9-19(10-6-17)37(31,32)33;;;/h4-13,29H,1-3H3,(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3/b13-4+,22-14-;;;

InChI Key

KBFBVKYHSOLVFL-XENDVBMFSA-K

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)/C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=NN(C(=C1C=CC(=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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